molecular formula C13H10F3NO B13216129 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Cat. No.: B13216129
M. Wt: 253.22 g/mol
InChI Key: JZWHLWVEXGJVQG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile (CAS 2060057-99-8) is a synthetic small molecule belonging to the class of fused pyran derivatives. With a molecular formula of C13H10F3NO and a molecular weight of 253.22 g/mol, this compound is characterized by a chromene core structure substituted with a potent trifluoromethyl group and an electron-withdrawing carbonitrile functionality, which can influence its physicochemical properties and biological interactions. This compound is for research use only and is not intended for diagnostic or therapeutic applications. In scientific research, fused pyran and chromene derivatives have been identified as promising scaffolds in medicinal chemistry, particularly in oncology. Structural analogues of this compound have demonstrated significant broad-spectrum anticancer activity in vitro against various cancer cell lines. Recent studies on related fused pyran derivatives have shown that such compounds can inhibit uncontrolled cancer cell growth through mechanisms that include the induction of G1 phase cell cycle arrest, contrary to the G2/M arrest caused by some standard chemotherapeutics. Furthermore, these compounds have been shown to trigger persistent DNA damage and induce both early and late-stage apoptosis in cancer cells. Additional research into the mode of action suggests that chromene-based small molecules can exhibit strong binding affinities to key oncogenic protein targets such as EGFR, SRC, and GSK3B, as identified through network pharmacology and confirmed by molecular docking studies. The presence of the trifluoromethyl group, as seen in this compound, is a common feature in molecules investigated as antagonists for other targets, such as the Gq-coupled P2Y6 receptor, which is implicated in inflammatory and neurodegenerative diseases. Researchers can utilize this compound as a key intermediate or as a core structural motif for the further synthesis and optimization of novel bioactive molecules. Its structure offers potential sites for derivatization, allowing for structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and optimizing pharmacokinetic properties.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

6,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

InChI

InChI=1S/C13H10F3NO/c1-7-3-9-5-10(6-17)12(13(14,15)16)18-11(9)4-8(7)2/h3-5,12H,1-2H3

InChI Key

JZWHLWVEXGJVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C(=C2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves the reaction of 6,7-dimethylchromene derivatives with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl ketones and o-phenylenediamine, which undergo a cascade process initiated by a Michael reaction . The reaction is performed by heating equimolar amounts of the reactants in refluxing acetonitrile, yielding the desired chromene derivatives in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.

    Reduction: Reduction reactions can yield dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the cyano or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include chromenone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity, leading to more potent biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights compounds with structural or functional similarities to 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile, particularly those containing trifluoromethyl groups or chromene-like frameworks. Below is a comparative analysis based on synthesis, reactivity, and applications:

Trifluoromethyl-Substituted Heterocycles

  • Example: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Compound 5 in ) Synthesis: Prepared via refluxing precursor compounds in thionyl chloride for 8 hours . Applications: Used as intermediates for bioactive molecules, leveraging the electron-withdrawing CF₃ group to stabilize reactive intermediates .

Chromene-Related Carboxamides

  • Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (Example 1 in )
    • Synthesis : Derived from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluorobenzaldehyde via multi-step reactions .
    • Key Differences : This compound features a pyridazine-carboxamide core instead of a chromene ring. The trifluoromethyl group is attached to a furan moiety rather than a chromene system, altering its electronic and steric properties .

Fluorinated Spirocyclic Phosphazenes

  • Example: Tetrachloromonospirocyclotriphosphazenes (1 and 2 in ) Synthesis: Synthesized via reactions of diamines with tetrachloromonospirophosphazenes in THF . Key Differences: These phosphazenes lack aromatic chromene rings but share functional diversity due to spirocyclic frameworks. Their fluorine-free structure contrasts with the trifluoromethyl group in the target compound, impacting thermal stability and solubility .

Structural and Functional Data Table

Compound Core Structure Key Substituents Synthetic Route Applications
This compound Chromene -CF₃ (2-position), -CN (3-position) Not reported in evidence Hypothesized: Drug discovery, materials
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride Pyrazole -CF₃ (3-position), -COCl (4-position) Reflux in SOCl₂ Intermediate for bioactive molecules
Example 1 () Pyridazine -CF₃ (furan), carboxamide Multi-step from piperidine derivatives Pharmaceutical lead compounds
Tetrachloromonospirocyclotriphosphazenes Phosphazene -Cl, spirocyclic amines Reaction with diamines in THF Flame retardants, catalysts

Critical Analysis of Evidence Limitations

  • Gaps in Data: No direct references to this compound were found in the provided evidence. Comparisons rely on structurally analogous compounds.
  • Contradictions : While trifluoromethyl groups are common in drug design (–6), their placement on chromene vs. pyrazole/furan systems leads to divergent reactivity and applications.

Recommendations for Further Research

Consult specialized databases (e.g., SciFinder, Reaxys) for synthesis and characterization data of the target compound.

Investigate the biological activity of chromene-3-carbonitriles in antimicrobial or anticancer assays, leveraging known trends from similar trifluoromethylated systems .

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